N-benzyl-4-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFZSLMGZREDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323452 | |
| Record name | N-benzyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7465-87-4 | |
| Record name | NSC404047 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 4 Methoxybenzamide and Its Derivatives
Classical Amide Bond Formation Strategies
Traditional methods for amide synthesis are widely used due to their reliability and broad substrate scope. These strategies typically involve the activation of the carboxylic acid component to facilitate the nucleophilic attack by the amine.
Carbodiimide-Mediated Couplings
Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are powerful dehydrating agents used for the in situ activation of carboxylic acids. researchgate.netnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine (benzylamine) to form the desired amide, N-benzyl-4-methoxybenzamide.
To enhance reaction efficiency and minimize side reactions, particularly racemization in the case of chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often incorporated. luxembourg-bio.combachem.com These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions but still sufficiently reactive towards the amine. bachem.comnih.gov While effective, a significant drawback of this method is the formation of a urea (B33335) byproduct (e.g., dicyclohexylurea from DCC), which can sometimes complicate product purification. bachem.com The use of EDC is advantageous in this regard as its corresponding urea is water-soluble, allowing for easy removal via aqueous workup. bachem.com
Table 1: Common Reagents in Carbodiimide-Mediated Coupling
| Reagent/Additive | Function | Key Characteristic |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | Coupling Reagent | Forms insoluble dicyclohexylurea byproduct. bachem.com |
| EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | Coupling Reagent | Forms a water-soluble urea byproduct, simplifying purification. bachem.com |
| HOBt (1-Hydroxybenzotriazole) | Additive | Suppresses side reactions and reduces racemization. luxembourg-bio.combachem.com |
Acid Chloride/Anhydride Routes
One of the most conventional and efficient methods for synthesizing amides involves the acylation of an amine with a pre-activated carboxylic acid derivative, such as an acyl chloride or anhydride. tandfonline.comresearchgate.net For the synthesis of this compound, 4-methoxybenzoic acid is first converted into the more reactive 4-methoxybenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.comrsc.org
The resulting 4-methoxybenzoyl chloride is then treated with benzylamine (B48309), usually in the presence of a base like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. hud.ac.uk This method is generally high-yielding and rapid. tandfonline.com However, the acylating agents are often moisture-sensitive and can be harsh, potentially affecting other functional groups within the molecule. tandfonline.comresearchgate.net Recent advancements have focused on developing greener protocols, for instance, by using alternative bio-based solvents like Cyrene™ to replace more toxic options such as dichloromethane (B109758) or DMF. hud.ac.ukrsc.org
A study reported the synthesis of various amides in a phosphate (B84403) buffer, highlighting a green chemical method under neutral conditions where acid chlorides were efficiently condensed with amines, yielding products in high yields with easy isolation. tandfonline.com
Direct Amidation Catalysis
Direct amidation involves the condensation of a carboxylic acid and an amine without prior activation, typically requiring a catalyst and often heat to remove the water byproduct. mdpi.comresearchgate.net This approach is highly atom-economical as the only byproduct is water. mdpi.comencyclopedia.pub Various catalytic systems have been developed for this transformation.
Boron-based reagents have proven effective for the direct synthesis of this compound. One study demonstrated the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as a stoichiometric mediator for the reaction between 4-methoxybenzoic acid and benzylamine, affording the product in 71% yield after 15 hours at 80°C. acs.orgacs.org
Metal catalysts are also widely employed. A zirconium-based catalyst, Cp₂ZrCl₂, was used for the direct amidation of methyl 4-methoxybenzoate (B1229959) with benzylamine, providing this compound. doi.org More efficiently, a titanium-based catalyst, TiF₄, facilitated the direct amidation of 4-methoxybenzoic acid with benzylamine, resulting in a 99% yield of this compound. rsc.org
Table 2: Catalytic Direct Amidation for this compound
| Catalyst/Reagent | Reactants | Conditions | Yield |
|---|---|---|---|
| B(OCH₂CF₃)₃ | 4-methoxybenzoic acid, benzylamine | MeCN, 80°C, 15 h | 71% acs.orgacs.org |
| TiF₄ | 4-methoxybenzoic acid, benzylamine | N/A | 99% rsc.org |
Novel and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netsharif.edu
Catalyst-Free Amidation Reactions
Catalyst-free methods are gaining traction as they simplify reaction procedures and purification by eliminating the need for a catalyst. These reactions often rely on thermal conditions or the use of green solvents to proceed. encyclopedia.pubrsc.org A one-pot solvothermal approach has been developed for the amidation of carboxylic acids with amines in ethanol, which acts as a key mediator in the process without the need for any catalyst. rsc.org
Transamidation, the exchange of an amine group in an existing amide, can also be achieved without a catalyst. A catalyst-free and metal-free transamidation of an activated secondary amide with benzylamine was shown to produce this compound in 95% yield. thieme-connect.comthieme-connect.com Another green procedure involves the direct amidation of carboxylic acids with amines under microwave irradiation using silica (B1680970) gel as a solid support, which can also act as a catalyst. rsc.org Furthermore, solvent-free methods, where a mixture of reactants is simply heated, represent a particularly green alternative. sharif.eduscispace.com For example, a solvent-free procedure involving the trituration of a carboxylic acid and urea followed by direct heating has been reported for amide synthesis. researchgate.netscispace.com
Metal-Free Amidation Protocols
Avoiding the use of metal catalysts is desirable to prevent product contamination with residual metals, which is a significant concern in the pharmaceutical industry. unimi.it These protocols often employ organocatalysts or other non-metallic reagents. nih.gov
A notable metal-free method involves the in situ generation of phosphonium (B103445) salts. The reaction of 4-methoxybenzoic acid with benzylamine in the presence of triphenylphosphine (B44618) and N-chlorophthalimide in toluene (B28343) yields this compound in 84% yield. nih.govacs.org This reaction proceeds at room temperature via an acyloxy-phosphonium intermediate. nih.gov
Boron-based catalysts, while discussed under direct amidation, are a key class of metal-free catalysts. acs.orgacs.org Boric acid, in particular, has been used as a simple, inexpensive, and environmentally friendly catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.netscispace.com Other metal-free strategies include the use of hypervalent iodine reagents to activate ester functionalities for amidation rsc.org and the activation of amide bonds using highly reactive arynes. nih.gov
Table 3: Selected Metal-Free Syntheses of this compound
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| In situ Phosphonium Salt Generation | 4-methoxybenzoic acid, benzylamine, triphenylphosphine, N-chlorophthalimide | Toluene, Room Temp. | 84% nih.govacs.org |
| Transamidation | Activated 4-methoxybenzamide (B147235), benzylamine | N/A | 95% thieme-connect.comthieme-connect.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.eduoatext.com This technology utilizes the ability of polar molecules to convert electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.com
In the context of this compound synthesis, microwave irradiation can be effectively applied to the amidation reaction between 4-methoxybenzoic acid or its derivatives and benzylamine. The use of microwave heating has been shown to significantly reduce reaction times from hours to minutes. psu.edu For instance, the synthesis of various substituted benzamides, which would typically require several hours of conventional heating, can be completed within minutes under microwave irradiation, often with improved yields. psu.eduoatext.com
Studies have demonstrated the successful application of microwave-assisted synthesis for a variety of amide derivatives. For example, the synthesis of N-benzyl-2-(2-chloro-4-methoxyphenoxy)acetamide has been reported, highlighting the versatility of this method for creating complex amide structures. psu.edu The efficiency of microwave-assisted synthesis is not only limited to the final amidation step but can also be applied to the preparation of precursors and related heterocyclic compounds, such as benzo[b] purdue.eduoxazin-3(4H)-ones. psu.edu
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Heating Time | Microwave Irradiation Time | Reference |
| Synthesis of substituted benzo[b] purdue.eduoxazin-3(4H)-ones | 2-10 hours | 3-15 minutes | psu.edu |
| Synthesis of N'-benzylidene-2-hydroxybenzohydrazides | Not specified | 8-10 minutes | researchgate.net |
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, has gained significant traction in both academic and industrial settings as a process intensification technology. sioc-journal.cnvapourtec.com This methodology involves pumping reagents through a reactor, such as a microreactor, where the reaction occurs. Key advantages of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous intermediates, and ease of automation and scale-up. vapourtec.comrsc.org
For the synthesis of this compound and its analogs, flow chemistry offers a promising alternative to traditional batch processes. The aminocarbonylation of thiols to produce amides, for example, has been successfully transferred to a flow process. This not only allows for the use of less carbon monoxide in a safer manner but also facilitates the scaling up of the synthesis. rsc.org A cobalt-catalyzed aminocarbonylation of 4-methoxythiophenol with benzylamine in a flow system has been demonstrated to produce this compound. rsc.org
The application of flow chemistry is particularly beneficial for reactions involving unstable or hazardous intermediates. For instance, the generation of organozinc halides and their subsequent use in Negishi cross-coupling reactions can be performed in-situ in a continuous flow system, expanding the scope of C-C bond formation for creating diverse benzamide (B126) derivatives. vapourtec.com
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of chiral molecules with high enantiomeric purity is of paramount importance in pharmaceutical chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. Stereoselective synthesis aims to produce a single enantiomer of a chiral compound. While direct stereoselective synthesis of this compound itself is not applicable as it is not chiral, the principles are highly relevant for the synthesis of its chiral analogs, where either the benzyl (B1604629) or the benzoyl moiety contains a stereocenter.
Recent advancements have focused on the use of chiral catalysts to achieve high levels of stereoselectivity. For example, chiral cyclopentadienyl (B1206354) Rh(I) complexes have been employed in the enantioselective C-H functionalization of N-methoxybenzamides with quinones to produce chiral hydrophenanthridinones. snnu.edu.cn Similarly, chiral CpRh(III) catalysis has been utilized for the asymmetric C-H activation of N-methoxybenzamides for the synthesis of phenanthridinones with high enantiomeric excess. rsc.org
Furthermore, stereoselective methods have been developed for the synthesis of compounds structurally related to this compound analogs, such as (-)-Nutlin-3, which contains chiral centers. google.com These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. The development of chiral metal complexes, such as those based on cobalt with chiral porphyrin ligands, has enabled asymmetric radical reactions for the synthesis of various chiral heterocycles. snnu.edu.cn
Scale-Up Considerations and Process Optimization in this compound Synthesis
The transition of a synthetic route from a laboratory scale to an industrial or pharmaceutical scale presents numerous challenges. Process optimization and scale-up considerations are crucial for ensuring the economic viability, safety, and sustainability of the manufacturing process.
For the synthesis of this compound, several factors must be considered for scale-up. The choice of reagents and catalysts is critical. For instance, using readily available and cost-effective starting materials like 4-methoxybenzoic acid and benzylamine is advantageous. rsc.orgnih.gov The development of catalytic systems, such as those using zinc(II) perchlorate (B79767) hexahydrate or B(OCH2CF3)3, can improve efficiency and reduce waste. researchgate.netacs.org
Process Mass Intensity (PMI) is a key metric used to evaluate the greenness and efficiency of a chemical process. Lowering the PMI by minimizing the use of solvents, reagents, and purification steps is a primary goal in process optimization. nottingham.ac.uk Flow chemistry, as discussed earlier, is inherently advantageous for scale-up due to its improved safety profile and ease of automation. sioc-journal.cnrsc.org Transferring batch reactions, like the cobalt-catalyzed aminocarbonylation for amide synthesis, to a continuous flow process can facilitate safer and more efficient large-scale production. rsc.org
Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is essential for maximizing yield and minimizing by-product formation. The use of design of experiments (DoE) can be a powerful tool for systematically optimizing these parameters. Furthermore, developing robust purification methods that are amenable to large-scale operations, such as crystallization instead of chromatography, is a critical aspect of process development.
Advanced Structural Elucidation and Conformational Analysis of N Benzyl 4 Methoxybenzamide
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are fundamental in confirming the identity and exploring the electronic and conformational landscape of N-benzyl-4-methoxybenzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Analysis: The ¹H NMR spectrum of this compound consistently shows characteristic signals that correspond to its distinct proton environments. amazonaws.comrsc.orgnih.govbeilstein-journals.orgrsc.orgrsc.org In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum reveals several key resonances. amazonaws.combeilstein-journals.orgrsc.org The protons on the 4-methoxybenzoyl moiety appear as two distinct doublets in the aromatic region. amazonaws.comrsc.org The two protons ortho to the carbonyl group typically resonate downfield around δ 7.75-7.79 ppm, while the two protons ortho to the methoxy (B1213986) group appear upfield around δ 6.88-6.96 ppm. amazonaws.comrsc.org The five protons of the benzyl (B1604629) group's phenyl ring usually appear as a multiplet between δ 7.28 and 7.37 ppm. amazonaws.comrsc.org A singlet corresponding to the three protons of the methoxy group (O-CH₃) is observed at approximately δ 3.82-3.87 ppm. amazonaws.comrsc.org The two benzylic protons (-CH₂-) adjacent to the nitrogen atom show up as a doublet around δ 4.59-4.64 ppm, with coupling to the amide proton. amazonaws.comrsc.org The amide proton (-NH-) itself appears as a broad singlet or triplet, typically between δ 6.29 and 6.94 ppm, with its chemical shift being sensitive to concentration and solvent. amazonaws.comrsc.org
¹³C NMR Analysis: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms in the molecule. amazonaws.combeilstein-journals.org The carbonyl carbon (C=O) of the amide group is characteristically found downfield at approximately δ 167.0-167.1 ppm. amazonaws.combeilstein-journals.org The carbon atom attached to the methoxy group is observed around δ 162.2-162.3 ppm. amazonaws.combeilstein-journals.org The quaternary carbon of the benzoyl ring to which the carbonyl group is attached appears near δ 126.7 ppm. amazonaws.combeilstein-journals.org The aromatic carbons show distinct signals, with the carbons of the benzyl group's phenyl ring appearing at δ 128.8, 128.0, and 127.6 ppm. beilstein-journals.org The carbons of the 4-methoxybenzoyl ring are found at δ 128.9 ppm (ortho to carbonyl) and δ 113.8 ppm (ortho to methoxy). beilstein-journals.org The methoxy carbon (-OCH₃) has a signal around δ 55.4-55.5 ppm, and the benzylic carbon (-CH₂) is observed at approximately δ 44.0-44.1 ppm. amazonaws.combeilstein-journals.org
Interactive Data Table: NMR Spectroscopic Data for this compound
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | References |
| Aromatic | 7.73 - 7.79 | d | 8.0 - 8.9 | 2H, Ar-H (ortho to C=O) | amazonaws.comrsc.orgbeilstein-journals.org |
| Aromatic | 7.28 - 7.37 | m | - | 5H, Ar-H (benzyl ring) | amazonaws.comrsc.orgbeilstein-journals.org |
| Amide | 6.29 - 6.94 | br s or t | 5.8 | 1H, N-H | amazonaws.comrsc.orgrsc.org |
| Aromatic | 6.88 - 6.96 | d | 8.0 - 8.9 | 2H, Ar-H (ortho to OCH₃) | amazonaws.comrsc.org |
| Benzylic | 4.59 - 4.64 | d | 4.0 - 5.8 | 2H, N-CH₂ | amazonaws.comrsc.orgrsc.org |
| Methoxy | 3.82 - 3.87 | s | - | 3H, O-CH₃ | amazonaws.comrsc.orgbeilstein-journals.org |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) ppm | Assignment | References | ||
| Carbonyl | 167.0 - 167.1 | C=O | amazonaws.combeilstein-journals.org | ||
| Aromatic | 162.2 - 162.3 | C-OCH₃ | amazonaws.combeilstein-journals.org | ||
| Aromatic | 138.3 - 138.6 | Quaternary C (benzyl) | amazonaws.combeilstein-journals.org | ||
| Aromatic | 128.9 | C-H (ortho to C=O) | amazonaws.combeilstein-journals.org | ||
| Aromatic | 128.8 | C-H (benzyl) | beilstein-journals.org | ||
| Aromatic | 128.0 | C-H (benzyl) | beilstein-journals.org | ||
| Aromatic | 127.6 | C-H (benzyl) | beilstein-journals.org | ||
| Aromatic | 126.7 | Quaternary C (benzoyl) | amazonaws.combeilstein-journals.org | ||
| Aromatic | 113.7 - 113.8 | C-H (ortho to OCH₃) | amazonaws.combeilstein-journals.org | ||
| Methoxy | 55.4 - 55.5 | O-CH₃ | amazonaws.combeilstein-journals.org | ||
| Benzylic | 44.0 - 44.1 | N-CH₂ | amazonaws.combeilstein-journals.org |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, confirming the molecular formula, and to study its fragmentation patterns. For this compound (C₁₅H₁₅NO₂), the calculated molecular weight is 241.29 g/mol . ontosight.ai HRMS analysis typically identifies the protonated molecular ion [M+H]⁺ at m/z 242.1170, which is consistent with the calculated value. beilstein-journals.org
The fragmentation of this compound under mass spectrometry conditions is expected to follow pathways characteristic of benzamide (B126) derivatives. Key fragmentation processes include:
Alpha-cleavage: The bond between the carbonyl group and the nitrogen atom can cleave, as can the C-N bond of the benzyl group.
Formation of Benzoyl Cation: Cleavage of the N-CH₂ bond can lead to the formation of a stable 4-methoxybenzoyl cation at m/z 135.
Formation of Tropylium (B1234903) Ion: The benzyl portion of the molecule can fragment to produce the benzyl cation (m/z 91), which may rearrange to the highly stable tropylium ion.
While detailed fragmentation pathway studies are not extensively published, the primary fragments observed in related structures support these predicted cleavage patterns. libretexts.orgcore.ac.uk
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound provides clear evidence for its key functional groups. nih.gov A prominent absorption band is observed in the region of 3261-3273 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide. nih.govbeilstein-journals.org The amide I band, which is primarily due to the C=O stretching vibration, appears as a strong absorption at approximately 1633 cm⁻¹. nih.govbeilstein-journals.org The amide II band, resulting from N-H bending and C-N stretching vibrations, is found around 1554 cm⁻¹. nih.gov The C-O stretching vibrations of the ether linkage in the methoxy group are typically observed around 1255 cm⁻¹ and 1174 cm⁻¹. nih.gov
Interactive Data Table: FT-IR Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | References |
| N-H Stretch | 3261 - 3273 | Secondary Amide | nih.govbeilstein-journals.org |
| C=O Stretch (Amide I) | 1633 | Carbonyl | nih.govbeilstein-journals.org |
| N-H Bend (Amide II) | 1554 | Amide | nih.gov |
| C-O Stretch | 1255 | Aryl-Alkyl Ether | nih.gov |
| C-O Stretch | 1174 | Aryl-Alkyl Ether | nih.gov |
Raman Spectroscopy: Specific Raman spectroscopic studies for this compound are not widely reported in the surveyed literature. However, it would be expected to show characteristic bands for the aromatic ring C-C stretching, C-H bending, and the C=O stretching of the amide group, complementing the FT-IR data.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray structure for this compound is not available in the cited literature, analysis of closely related benzamide structures allows for a reliable prediction of its solid-state arrangement. rsc.orgresearchgate.net For instance, the crystal structure of N-(4-methylbenzyl)benzamide shows that the molecules are linked by intermolecular N–H⋯O hydrogen bonds, forming layers. researchgate.net It is highly probable that this compound adopts a similar packing motif. The amide proton (N-H) would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as the acceptor, creating robust hydrogen-bonded chains or networks that stabilize the crystal lattice. evitachem.com These intermolecular interactions are a defining feature of the solid-state structure of primary and secondary amides.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physicochemical properties. There are no specific reports in the surveyed scientific literature detailing polymorphism studies on this compound. researchgate.net
Conformational Analysis and Rotational Barriers (Experimental and Theoretical)
The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational freedom around several key single bonds. Understanding these conformational preferences and the energy barriers that hinder free rotation is crucial for comprehending its molecular properties. This analysis is typically achieved through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical computational methods.
The principal rotatable bonds that define the conformational landscape of this compound are:
τ1: The C(aryl)–C(O) bond, determining the orientation of the methoxybenzoyl group relative to the amide plane.
τ2: The C(O)–N amide bond, where rotation is significantly hindered, leading to potential E (cis) and Z (trans) isomers.
τ3: The N–CH₂ (benzyl) bond.
τ4: The CH₂–C(phenyl) bond.
Experimental Findings from NMR Spectroscopy
In solution, NMR spectroscopy is a powerful tool for investigating conformational equilibria. For molecules with significant rotational barriers (typically > 8-10 kcal/mol), distinct sets of signals can be observed for each populated conformer at room temperature. scielo.br In the case of secondary amides like this compound, the rotation around the C(O)-N bond is restricted due to its partial double bond character, which can give rise to Z (trans) and E (cis) rotamers. scielo.br The Z isomer, where the bulky substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the amide bond, is generally sterically preferred and more stable.
The ¹H NMR spectra of this compound reported in various studies consistently show a single set of sharp resonances at room temperature in CDCl₃, which suggests either the presence of a single dominant conformer or that the interconversion between different conformers is rapid on the NMR timescale. rsc.orgresearchgate.netrsc.org The amide proton (NH) typically appears as a broad singlet or a triplet (if coupled to the adjacent CH₂ group), and its chemical shift can be sensitive to the conformational state and hydrogen bonding.
Interactive Table 1: Experimental ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) [Ref. 10] | Chemical Shift (δ, ppm) [Ref. 17] | Chemical Shift (δ, ppm) [Ref. 2] |
| OCH₃ | 3.82 (s) | 3.85 (s) | 3.87 (s) |
| CH₂ (benzyl) | 4.59-4.60 (d, J=6 Hz) | 4.62 (d, J=5.7 Hz) | 4.82 (s) |
| NH (amide) | 6.52 (s) | 6.38 (s) | 6.42 (s) |
| Ar-H (methoxybenzoyl) | 6.87-6.89 (d) | 6.91 (d, J=8.8 Hz) | 6.96 (d, J=8.9 Hz) |
| Ar-H (benzyl) | 7.26-7.37 (m) | 7.25-7.37 (m) | 7.28-7.37 (m) |
| Ar-H (methoxybenzoyl) | 7.74-7.72 (d) | 7.77 (d, J=8.8 Hz) | 7.76 (d, J=8.9 Hz) |
Note: Minor differences in reported chemical shifts can arise from variations in concentration and instrument calibration. The multiplicity of the CH₂ peak is reported differently across sources, which may reflect experimental conditions.
Theoretical Analysis and Rotational Barriers
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to complement experimental data. researchgate.net These methods allow for the mapping of the potential energy surface of the molecule, identifying stable conformers (energy minima) and transition states for rotation.
For related benzamides, computational studies have shown that a planar or near-planar conformation between the aromatic ring and the amide group (low τ1 dihedral angle) is often favored to maximize π-electron conjugation. However, steric hindrance from substituents can force this group out of plane. nih.gov
The most significant rotational barrier in this compound is expected to be around the C(O)–N amide bond (τ2). In analogous secondary amides, this barrier is substantial enough to allow for the isolation or observation of distinct Z and E isomers. scielo.br Theoretical calculations on similar systems consistently predict the Z conformer to be significantly lower in energy.
The rotation of the benzyl group also contributes to the conformational complexity. Studies on N-benzyl substituted systems have identified multiple low-energy staggered conformations. ethz.ch The energy barriers for these rotations are generally small, often around 2-4 kcal/mol, suggesting that the benzyl group is relatively free to rotate at ambient temperatures. ethz.ch For example, a study on a related system calculated a rotational barrier of 3.6 kcal/mol for an unsubstituted benzyl group. acs.org
Interactive Table 2: Illustrative Theoretical Conformational Data for a Benzamide System
This table illustrates the type of data obtained from DFT calculations on a generic N-benzylbenzamide system, showing the relative stability and key dihedral angles for the dominant Z-conformer.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (C-C-C=O) | Dihedral Angle τ2 (O=C-N-C) |
| Z-Conformer (Staggered 1) | 0.00 | ~25° | ~180° |
| Z-Conformer (Staggered 2) | ~0.5 - 1.5 | ~25° | ~180° |
| E-Conformer | > 4.0 | ~30° | ~0° |
| Rotational Barrier (Z ↔ E) | > 15.0 | - | - |
Note: This data is illustrative and based on findings for analogous compounds. nih.govethz.ch The actual values for this compound would require specific DFT calculations.
In the solid state, the conformation is determined by both intramolecular forces and intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-stacking. Crystal structures of similar compounds, like N-(4-chlorophenyl)-4-methoxybenzamide, reveal that N–H⋯O hydrogen bonds are a dominant packing motif, linking molecules into chains and influencing the observed conformation. evitachem.com
Theoretical and Computational Investigations of N Benzyl 4 Methoxybenzamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a microscopic view of the molecule, detailing its geometry and the distribution of electrons. These calculations are fundamental to predicting the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies utilizing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry of N-benzyl-4-methoxybenzamide and related structures. researchgate.netresearchgate.net
Computational studies on analogous structures provide expected values for key geometric parameters. For instance, in N-(4-Hydroxy-3-methoxybenzyl)benzamide, the C=O bond distance is approximately 1.248 Å, and the C-N bond distance is about 1.321 Å. nih.gov DFT calculations allow for the precise determination of these parameters for this compound, providing a detailed three-dimensional model of the molecule.
Table 1: Selected Optimized Geometric Parameters (Theoretical)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.25 Å |
| Bond Length | C-N (amide) | ~1.32 Å |
Note: The values are based on closely related structures and are representative of what would be expected from DFT calculations on this compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, meaning it can be easily excited. nih.govnih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
These descriptors provide quantitative measures of the molecule's reactivity. For example, a molecule with high electronegativity and hardness is generally less reactive. DFT calculations are used to compute the energies of these orbitals and the resulting reactivity parameters. researchgate.net The analysis of the HOMO and LUMO electron density distribution can also predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
Table 2: Theoretical Reactivity Descriptors
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and its potential interactions with macromolecular targets.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key torsions that define its shape are around the C-N bond of the amide group and the single bonds connecting the amide to the phenyl rings. Molecular mechanics and molecular dynamics (MD) simulations can be used to explore these conformational possibilities.
By mapping the potential energy surface as a function of these dihedral angles, the most stable, low-energy conformations can be identified. These simulations reveal the flexibility of the molecule in different environments and identify the energetically preferred shapes it is likely to adopt. Understanding the conformational landscape is a prerequisite for more complex studies like protein-ligand docking, as the molecule's conformation can significantly influence its binding mode.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org For this compound, docking simulations can be performed to understand how it might fit into the binding site of a protein. nih.gov
The process involves placing the ligand in various positions and orientations within the protein's active site and calculating a "docking score" for each pose, which estimates the binding affinity. dergipark.org.tr The results provide a model of the protein-ligand complex, detailing the specific intermolecular interactions that stabilize the binding. These interactions can include:
Hydrogen Bonds: Between the amide group of the ligand and polar residues in the protein.
Hydrophobic Interactions: Between the phenyl rings of the ligand and nonpolar residues.
Pi-Pi Stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
These simulations offer mechanistic hypotheses about how the molecule might interact with a biological target, guiding further experimental investigation. It is important to note that these simulations predict potential binding modes and affinities without confirming a biological outcome.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property, such as an in vitro measurement or a theoretical parameter. researchgate.net
For derivatives of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied. nih.gov These methods work by:
Aligning a set of molecules with known properties.
Placing the aligned molecules in a 3D grid.
Calculating steric and electrostatic fields at each grid point for every molecule.
Using statistical methods to correlate the variations in these fields with the variations in the measured property.
The result of a 3D-QSAR study is a model that can predict the property for new, unsynthesized molecules. Furthermore, the model generates contour maps that visualize the regions where changes in molecular properties are likely to affect the outcome. For instance, a CoMFA steric contour map might show areas where bulky substituents would be favorable or unfavorable for a particular property. researchgate.netnih.gov These models are valuable tools in medicinal chemistry for optimizing lead compounds by providing rational guidance for structural modifications. nih.gov
Based on a comprehensive search of available scientific literature, there are currently no specific mechanistic computational studies focused solely on reactions involving This compound .
While computational studies, such as Density Functional Theory (DFT) analyses, have been conducted on structurally related benzamide (B126) and benzyl (B1604629) derivatives to investigate their electronic properties, molecular structures, and potential reaction pathways, this level of detailed mechanistic investigation has not been specifically published for this compound.
Therefore, it is not possible to provide an article with detailed research findings and data tables on the "Mechanistic Computational Studies for Reactions Involving this compound" as requested, due to the absence of this specific research in the public domain.
Investigation of Molecular Interactions and Biological Target Engagement in Vitro and Mechanistic Focus
Enzyme Inhibition Studies at a Molecular/Kinetic Level
Derivatives of N-benzyl-4-methoxybenzamide have been a subject of interest in enzyme inhibition studies, particularly concerning cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. researchgate.net Additionally, some analogs have been investigated for their inhibitory effects on monoamine oxidase (MAO) enzymes. tandfonline.comtandfonline.com
Kinetic Analysis of Enzyme-N-benzyl-4-methoxybenzamide Interactions (e.g., Kᵢ, Kₘ, Vmax)
Kinetic studies are crucial for understanding the dynamics of enzyme inhibition, including the determination of key parameters like the inhibition constant (Kᵢ), the Michaelis-Menten constant (Kₘ), and the maximum reaction velocity (Vmax). sigmaaldrich.comnih.gov For instance, a kinetic analysis of N-benzyl benzamide (B126) derivatives as butyrylcholinesterase (BChE) inhibitors revealed that these compounds can exhibit potent inhibitory effects. researchgate.net One study reported on a series of selective sub-nanomolar inhibitors against BChE, with some compounds showing IC₅₀ values in the picomolar to nanomolar range. researchgate.net The inhibitory activity was further confirmed by surface plasmon resonance, which demonstrated a sub-nanomolar dissociation constant (Kₔ), indicating a direct and strong binding to BChE. researchgate.net
In the context of monoamine oxidase (MAO) inhibition, kinetic studies help to determine whether the inhibition is reversible or irreversible. tandfonline.comnih.gov For example, a study on donepezil-based agents, which include structures related to this compound, investigated their inhibitory effects on MAO-A and MAO-B. tandfonline.comtandfonline.com The kinetic analysis of one such compound, w18, involved preincubation with human MAO-B to assess the time dependency of the inhibition, a method used to distinguish between reversible and irreversible inhibitors. tandfonline.com
A study on novel thiosemicarbazone derivatives as potential MAO-B inhibitors also highlighted the importance of kinetic studies in characterizing the nature of the enzyme-inhibitor interaction. nih.gov This research helps to elucidate whether an inhibitor is competitive, non-competitive, or uncompetitive, which in turn provides insights into its mechanism of action. nih.govlibretexts.org
Specificity and Reversibility of Enzyme Inhibition
The specificity of enzyme inhibition refers to the inhibitor's ability to preferentially bind to one enzyme over others. For N-benzyl benzamide derivatives, high selectivity for BChE over AChE has been reported, which is a desirable characteristic for potential therapeutic agents in later stages of Alzheimer's disease. researchgate.net
The reversibility of enzyme inhibition is another critical factor. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, for example, by increasing the substrate concentration in the case of competitive inhibition. libretexts.org In contrast, irreversible inhibitors typically form covalent bonds with the enzyme, leading to a permanent loss of activity. For the treatment of conditions like Alzheimer's disease, reversible MAO-B inhibitors are often preferred over irreversible ones. tandfonline.comtandfonline.com Studies on donepezil-based hybrids have focused on developing reversible inhibitors of both cholinesterases and monoamine oxidases. tandfonline.comtandfonline.com
Receptor Binding Assays and Ligand-Target Interactions (In Vitro)
This compound and its analogs have been evaluated for their binding affinity to various receptors, particularly dopamine (B1211576) and sigma receptors, which are implicated in a range of neurological and psychiatric disorders.
Affinity and Selectivity Profiling for Specific Receptors (e.g., D2, D3, D4, Sigma Receptors)
Receptor binding assays are used to determine the affinity (often expressed as Kᵢ, the inhibition constant) and selectivity of a compound for different receptor subtypes.
Dopamine Receptors (D2, D3, D4): Several studies have investigated the binding profiles of benzamide derivatives at dopamine D2-like receptors. For example, the compound (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) demonstrated high affinity for D3 and D4 receptors with Kᵢ values of 21 nM and 2.1 nM, respectively. nih.govacs.org This compound showed a 110-fold selectivity for D4 receptors and a 10-fold preference for D3 receptors over D2 receptors. nih.govacs.org Another study on YM-43611 confirmed its potent affinities for both rat and human D2-like receptors, with high selectivity for D4 receptors. nih.gov The Kᵢ values for rat receptors were 165 nM (D2), 35.5 nM (D3), and 1.85 nM (D4), while for human receptors, they were 42.9 nM (D2), 11.2 nM (D3), and 2.10 nM (D4). nih.gov
Sigma Receptors: Benzamide derivatives have also shown a high affinity for sigma receptors, which are overexpressed in some tumor cells. researchgate.net One N-benzyl derivative, WMS-1813, exhibited a very high affinity for the sigma-1 receptor with a Kᵢ value of 1.4 nM and over 600-fold selectivity for sigma-1 over sigma-2 receptors. researchgate.net Pharmacological binding studies on the human prostate tumor cell line DU-145, which expresses a high density of sigma receptors, showed high-affinity binding for sigma-1 selective ligands. nih.gov
The following table summarizes the binding affinities of some this compound derivatives for various receptors.
| Compound/Derivative | Receptor | Kᵢ (nM) | Selectivity | Reference |
| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | D3 | 21 | 10-fold over D2 | nih.govacs.org |
| D4 | 2.1 | 110-fold over D2 | nih.govacs.org | |
| YM-43611 (rat receptors) | D2 | 165 | nih.gov | |
| D3 | 35.5 | nih.gov | ||
| D4 | 1.85 | nih.gov | ||
| YM-43611 (human receptors) | D2 | 42.9 | nih.gov | |
| D3 | 11.2 | nih.gov | ||
| D4 | 2.10 | nih.gov | ||
| WMS-1813 | Sigma-1 | 1.4 | >600-fold over Sigma-2 | researchgate.net |
Allosteric Modulation Investigations (if applicable)
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand. While there is research on allosteric modulators for various receptors, including dopamine and nicotinic acetylcholine (B1216132) receptors, specific investigations into this compound as an allosteric modulator are not prominently detailed in the provided search results. researchgate.netnih.gov However, the general field of allosteric modulation is an active area of research for developing more selective and safer drugs. researchgate.netnih.gov
Cellular Pathway Modulation and Mechanistic Investigations (In Vitro, Non-Clinical)
In vitro studies have explored how this compound derivatives can modulate cellular pathways. For instance, the therapeutic potential of nonradioactive sigma receptor binding benzamides was investigated using in vitro clonogenic assays in human prostate cancer cells. nih.gov These studies found a dose-dependent inhibition of cell colony formation, suggesting that these compounds can interfere with cellular proliferation pathways in cancer cells. nih.gov
Furthermore, some benzamide derivatives have been investigated for their ability to inhibit glycogen (B147801) phosphorylase, an enzyme involved in glycogen metabolism. core.ac.uk Pharmacological inhibition of this enzyme is being explored as a therapeutic strategy for diseases related to abnormal glycogen metabolism. core.ac.uk
Protein-Protein Interaction Modulation
The potential for this compound derivatives to act as modulators of protein-protein interactions is an active area of investigation. The core benzamide structure provides a versatile platform for the arrangement of functional groups in three-dimensional space, enabling them to fit into the often shallow and expansive interfaces of protein-protein interactions. The benzyl (B1604629) and methoxybenzoyl moieties can be systematically modified to optimize contacts with "hot spots" on the protein surfaces, thereby disrupting or stabilizing specific interactions.
Gene Expression Regulation at the Molecular Level
The influence of this compound analogs on gene expression has been observed in the context of cellular differentiation and inflammation. For example, the compound N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (piclamilast), a phosphodiesterase IV inhibitor, has been shown to enhance myeloid differentiation induced by retinoic acid. researchgate.net This potentiation is associated with the modulation of gene expression profiles in leukemia cell lines. researchgate.net Piclamilast can affect the expression of numerous retinoid-dependent genes, highlighting a mechanism where a benzamide derivative can indirectly regulate gene transcription by modulating signaling pathways. researchgate.net While not a direct study of this compound, this provides a proof-of-concept for how this class of compounds can impact gene expression.
Structure-Activity Relationship (SAR) Studies of this compound Analogs for Molecular Interactions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound influence its biological activity. For this compound analogs, these studies have been pivotal in identifying key structural features that govern their interactions with various molecular targets.
Systematic Modification of Benzyl Moiety Effects on Target Engagement
The benzyl group of this compound is a critical component for its biological activity, and its modification has been a key focus of SAR studies. The nature and position of substituents on the benzyl ring can dramatically alter the compound's potency and selectivity.
Research on related benzamide derivatives has shown that both electron-donating and electron-withdrawing groups on the benzyl moiety can influence activity, with the optimal substitution pattern being target-dependent. For example, in a series of σ2 receptor ligands, the introduction of methoxy (B1213986) groups on the benzyl ring of triazole carboxamide analogs resulted in high affinity and selectivity. nih.gov Specifically, ortho-, meta-, and para-methoxybenzyl substituted analogs all displayed high affinity, with the para-substituted analog showing the highest affinity. nih.gov Removing the methoxy group slightly decreased the binding affinity, indicating a favorable interaction of the methoxy group with the receptor. nih.gov
In another study on NLRP3 inflammasome inhibitors, substitution on the benzyl moiety with a 4-methoxy group significantly improved inhibitory potency. nih.gov This suggests that an electron-donating group at this position is favorable for activity. nih.gov
The following table summarizes the effects of benzyl moiety modifications on the activity of related benzamide analogs.
| Compound/Analog Series | Modification on Benzyl Moiety | Effect on Target Engagement | Reference |
| Triazole Carboxamide Analogs | o, m, p-methoxy substitution | High affinity for σ2 receptor | nih.gov |
| Triazole Carboxamide Analogs | Unsubstituted benzyl | Slightly decreased σ2 receptor affinity compared to methoxy-substituted analogs | nih.gov |
| Benzenesulfonamide Analogs | 4-methoxy substitution | >3-fold increase in NLRP3 inflammasome inhibitory potency | nih.gov |
| Benzenesulfonamide Analogs | 4-hydroxy substitution | Potency comparable to 4-methoxy substituted analog | nih.gov |
Exploration of Methoxy Substituent Effects on Binding
The 4-methoxy group on the benzamide ring is another key structural feature that has been extensively studied. Its position and electronic properties are crucial for the interaction with various biological targets.
In studies of benzamide derivatives as Hsp27 and tubulin inhibitors, electron-donating groups on the benzyl ring, such as methoxy groups, were found to be beneficial for biological activity. nih.gov Furthermore, 4-methoxybenzamide (B147235) and 4-iodobenzamide (B1293542) analogs demonstrated better inhibitory potency compared to other derivatives. nih.gov
Research on pyrazole (B372694) analogues with antimicrobial activity also highlights the importance of the methoxybenzyl group. tandfonline.com In a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the 4-methoxybenzyl moiety was a common structural feature in compounds showing potent antimicrobial activities. tandfonline.com
The table below outlines the observed effects of the methoxy substituent on the binding and activity of benzamide analogs.
| Compound/Analog Series | Position of Methoxy Group | Effect on Binding/Activity | Reference |
| Hsp27 and Tubulin Inhibitors | 4-position on benzamide | Better inhibition potency | nih.gov |
| Pyrazole Antimicrobial Agents | 4-position on N-benzyl group | Present in potent antimicrobial compounds | tandfonline.com |
| NLRP3 Inflammasome Inhibitors | 2-position on benzamide | Essential for inhibitory activity | nih.gov |
Amide Linkage Modifications and Impact on Molecular Interactions
The amide bond is a central and defining feature of this compound. Its stability, conformational properties, and ability to form hydrogen bonds are critical for molecular recognition and biological activity.
Furthermore, research into the direct synthesis of amides from carboxylic acids and amines using reagents like B(OCH2CF3)3 highlights the chemical robustness of the amide bond and the various synthetic strategies available for its formation. acs.org While not a direct modification of the linkage itself, the synthetic accessibility of the amide bond allows for the creation of diverse libraries of analogs for SAR studies.
Derivatives and Analogs of N Benzyl 4 Methoxybenzamide
Design Principles for N-benzyl-4-methoxybenzamide Analog Synthesis
The generation of this compound analogs is a strategic process aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key design principles include bioisosteric replacement and scaffold hopping, which allow for the exploration of new chemical space while retaining essential binding interactions.
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where a functional group is substituted with another group that retains similar physical and chemical properties, thereby producing comparable biological activity. acs.org This approach is used to modulate potency, alter metabolic pathways, or improve physicochemical properties like solubility.
In the context of this compound derivatives, the morpholine (B109124) ring has been incorporated as a bioisostere. For instance, in a series of gastrokinetic agents, a (4-benzyl-2-morpholinyl)methyl group was attached to a 4-amino-5-chloro-2-alkoxybenzamide core. nih.gov The morpholine moiety is often used to improve water solubility and can serve as a key interaction point with biological targets. The synthesis of N-[(2-morpholinyl)alkyl]benzamides has been a focus in the development of novel gastric prokinetic agents. acs.org
Other examples of bioisosteric replacements for the phenyl ring include saturated structures like bicyclo[1.1.1]pentane (BCP), cubane (B1203433), and 2-oxabicyclo[2.2.2]octane. acs.orgenamine.net These replacements can lead to improved physicochemical properties such as increased water solubility and enhanced metabolic stability. enamine.net For example, replacing a phenyl ring with a cubane or closo-carborane has been shown to improve in vitro potency in some antimalarial compounds, though it can also result in reduced metabolic stability. acs.org The strategic replacement of functional groups is a critical tool for fine-tuning the pharmacological profile of lead compounds. acs.org
Scaffold hopping and fragment-based design are advanced strategies used to discover novel lead structures that are structurally distinct from existing compounds but retain similar biological activity. psu.edunih.gov Scaffold hopping involves replacing the central core of a molecule with a different scaffold while preserving the orientation of key binding groups. psu.edu This technique can lead to compounds with improved properties or novel intellectual property. psu.edunih.gov For example, researchers successfully applied scaffold hopping to N-benzyl-3,4,5-trimethoxyaniline to generate 5,6,7-trimethoxyflavan derivatives with potent anticancer activity. nih.gov
Fragment-based drug design (FBDD) identifies small chemical fragments that bind to a biological target. psu.edumdpi.com These fragments can then be linked together or grown to create more potent, lead-like molecules. psu.edu This approach can be combined with scaffold hopping. Computational tools, often utilizing structural databases, can identify potential scaffolds or linkers that maintain the correct spatial arrangement of the fragments for optimal binding. psu.edu These design strategies have been successfully applied in various drug discovery projects to generate new chemotypes and move away from existing chemical series. nih.govmdpi.com For instance, a fragment-based approach combined with virtual screening led to the discovery of indazole-based ligands for ubiquitin specific protease 7 (USP7). mdpi.com
Synthetic Routes to Key this compound Derivatives
The synthesis of this compound and its derivatives predominantly involves the formation of an amide bond between a substituted benzoic acid and a benzylamine (B48309) counterpart. The specific routes can be adapted to accommodate a wide variety of functional groups on both aromatic rings.
A common and straightforward method is the reaction of a substituted benzoyl chloride with the appropriate benzylamine. core.ac.uk For example, this compound can be synthesized by reacting 4-methoxybenzoyl chloride with benzylamine in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF). core.ac.ukevitachem.com This general procedure can be applied to create a library of derivatives by varying the substituents on either the acid chloride or the amine. core.ac.uk For instance, derivatives like N-benzyl-4-methylbenzamide and N-benzyl-4-nitrobenzamide have been synthesized using this approach. core.ac.uk
Another widely used method involves activating the carboxylic acid (e.g., 4-methoxybenzoic acid) with a coupling agent, followed by reaction with the amine. One such method uses triphenylphosphine (B44618) (PPh3) and iodine (I2) to mediate the amidation. rsc.org Other established coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) with an activator like 4-dimethylaminopyridine (B28879) (DMAP), which has been used to synthesize fatty acid-derived N-(4-methoxybenzyl)amides. nih.gov
More complex derivatives, such as those incorporating heterocyclic scaffolds, follow multi-step synthetic pathways. For example, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involves the initial formation of the pyrazole (B372694) ring system, followed by acylation with various substituted benzoyl chlorides to yield the final benzamide (B126) products. tandfonline.com Similarly, the synthesis of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides involves preparing the key (4-benzyl-2-morpholinyl)methylamine intermediate before coupling it with the appropriately substituted benzoic acid. nih.gov
The table below summarizes the synthetic routes for several key derivatives.
| Derivative Name | Reactants | Key Reagents/Conditions | Reference |
| This compound | 4-methoxybenzoyl chloride, Benzylamine | Triethylamine, CH2Cl2, 0°C to rt | core.ac.uk |
| N-(2-chlorobenzyl)-4-methoxybenzamide | 4-methoxybenzoyl chloride, 2-chlorobenzylamine | Triethylamine, Dichloromethane | evitachem.com |
| N,N-dibenzyl-4-methoxybenzamide | 4-methoxybenzoyl chloride, Dibenzylamine | Thionyl chloride (to form acid chloride) | evitachem.com |
| N-(4-methoxybenzyl)undec-10-enamide | Undec-10-enoic acid, 4-methoxybenzylamine | DCC, DMAP | nih.gov |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, 2,4-dichlorobenzoyl chloride | Triethylamine | tandfonline.com |
Comparative Analysis of Molecular Interaction Profiles of Derivatives (In Vitro)
The biological activity of this compound derivatives is assessed through in vitro assays that measure their interaction with specific molecular targets, typically enzymes or receptors. This analysis allows for the direct comparison of potency and selectivity across a series of analogs, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
For example, a series of N-benzyl benzamide derivatives were evaluated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. mdpi.comresearchgate.net One study found that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was a potent inhibitor of both acetylcholinesterase (AChE) and β-secretase (BACE1), with IC₅₀ values of 0.056 µM and 9.01 µM, respectively. mdpi.com In another study, N-benzyl benzamide derivatives showed highly potent and selective inhibition of butyrylcholinesterase (BChE), with some compounds exhibiting IC₅₀ values in the sub-nanomolar range. researchgate.net
In the development of dopamine (B1211576) receptor antagonists, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide showed high affinity for D₃ and D₄ receptors, with Kᵢ values of 21 nM and 2.1 nM, respectively. acs.org This compound demonstrated over 100-fold selectivity for the D₄ receptor over the D₂ receptor. acs.org
Derivatives have also been explored as BACE-1 inhibitors. mdpi.com A series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives were synthesized and tested, with the 2-amino-6H-1,3,4-thiadiazine derivatives showing the most promise. mdpi.com Specifically, compounds 5a and 5e from this series were the most potent inhibitors, with IC₅₀ values of 16.7 µM and 9.9 µM, respectively. mdpi.com
The table below presents a comparative analysis of the in vitro activity for selected derivatives.
| Derivative | Target | Assay Type | Activity (IC₅₀ / Kᵢ) | Reference |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | Enzyme Inhibition | IC₅₀ = 0.056 µM | mdpi.com |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | Enzyme Inhibition | IC₅₀ = 9.01 µM | mdpi.com |
| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | Dopamine D₃ Receptor | Binding Affinity | Kᵢ = 21 nM | acs.org |
| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | Dopamine D₄ Receptor | Binding Affinity | Kᵢ = 2.1 nM | acs.org |
| N-(4-(benzyloxy)-3-(2-amino-6H-1,3,4-thiadiazin-5-yl)phenyl)benzamide (5a ) | BACE-1 | Enzyme Inhibition | IC₅₀ = 16.7 µM | mdpi.com |
| N-(4-(benzyloxy)-3-(2-amino-6H-1,3,4-thiadiazin-5-yl))-1-naphthamide (5e ) | BACE-1 | Enzyme Inhibition | IC₅₀ = 9.9 µM | mdpi.com |
| 5,6,7-Trimethoxyflavan derivative (8q ) | A549 Lung Cancer Cell | Antiproliferative | IC₅₀ = 0.38 µM | nih.gov |
| 2-hydroxy-4-methoxybenzohydrazide derivative (4d ) | Tyrosinase | Enzyme Inhibition | IC₅₀ = 7.57 µM | researchgate.net |
Structure-Activity Relationships Across Derivative Series
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound scaffold influence biological activity. By systematically altering different parts of the molecule—such as the substituents on the benzamide or benzyl (B1604629) rings, or the linker between them—researchers can identify key features required for potent and selective interactions with a biological target.
In a series of dopamine receptor antagonists based on an N-(3-pyrrolidinyl)benzamide scaffold, SAR studies revealed that the substituent on the 4-amino group of the benzamide nucleus was critical for affinity and selectivity. acs.org It was found that dopamine D₃ and D₄ receptors could tolerate bulkier substituents at this position than the D₂ receptor, and that cyclopropyl-, cyclobutyl-, and cyclopentylcarbonyl groups provided a good balance of affinity and selectivity. acs.org The nature of the N-substituent on the pyrrolidine (B122466) ring also played an important role in receptor affinity and subtype selectivity. acs.org
For a series of benzamides developed as gastrokinetic agents, SAR analysis showed that the nature of the substituent at the C-2 position of the benzamide ring was significant. nih.gov Derivatives with a 2-(n-butoxy) or a 2-(3-methyl-2-butenyloxy) group were found to be superior to the parent 2-ethoxy analogue and cisapride (B12094) in activity. nih.gov
In the development of butyrylcholinesterase (BChE) inhibitors, a series of N-benzyl benzamides demonstrated that modifications to this scaffold could lead to compounds with sub-nanomolar potency. researchgate.net These studies highlighted the importance of the N-benzyl benzamide core for achieving high inhibitory activity against BChE. researchgate.net Similarly, for dual acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitors, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as the most promising compound, indicating that a dimeric structure could be beneficial for activity against these targets. mdpi.com
In the context of anticancer agents, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline to 5,6,7-trimethoxyflavan derivatives led to compounds with potent activity against various cancer cell lines. nih.gov SAR studies within this flavan (B184786) series identified that specific substitutions on the pendant phenyl ring were critical for enhancing anticancer effects. nih.gov
Advanced Analytical Methodologies for Research Applications of N Benzyl 4 Methoxybenzamide
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate, identify, and purify individual components from a mixture. For N-benzyl-4-methoxybenzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely utilized.
HPLC is an indispensable tool for assessing the purity of this compound and for its isolation. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A common approach for the analysis of this compound is reversed-phase HPLC. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, a gradient method eluting with a mixture of acetonitrile (B52724) and water over a C18 column is effective. rsc.orgiosrjournals.org The gradient, which involves changing the proportion of the mobile phase components over time, allows for the efficient elution of compounds with varying polarities. rsc.org
The progress of reactions to synthesize this compound can be monitored using HPLC to determine the extent of conversion of starting materials to the final product. rsc.orgevitachem.com Thin-layer chromatography (TLC) often serves as a preliminary, rapid method to monitor reaction progress before a more detailed HPLC analysis. evitachem.combeilstein-journals.org
Detailed parameters for a typical HPLC method for the analysis of this compound and related compounds are presented in the interactive table below.
Interactive Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil BDS C18 (100 x 4.6 mm, 5µm) | iosrjournals.org |
| Mobile Phase | Acetonitrile and 0.1 N Ammonium Acetate Buffer (pH 4.5) (55:45 v/v) | iosrjournals.org |
| Flow Rate | 0.8 mL/min | iosrjournals.org |
| Detection | PDA Detector at 254 nm | iosrjournals.org |
| Injection Volume | 20 µL | iosrjournals.org |
| Run Time | 10.0 min | iosrjournals.org |
Gas Chromatography is another powerful technique used in the analysis of this compound, particularly for monitoring reaction progress and identifying any volatile byproducts. scispace.comopen.ac.uk In GC, the sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase.
A typical GC analysis of this compound might employ a capillary column, such as an HP-1, with a temperature gradient to ensure the separation of compounds with a range of volatilities. amazonaws.com The temperature program involves gradually increasing the column temperature to facilitate the elution of less volatile components. amazonaws.comrsc.org
For instance, a temperature program might start at 100°C, hold for a minute, then ramp up to 280°C. rsc.org The inlet and detector temperatures are typically kept constant at a high temperature to ensure efficient vaporization and detection. rsc.org
Interactive Table 2: GC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-1 capillary column (25 m x 0.22 mm) | amazonaws.com |
| Carrier Gas | Helium | ukaazpublications.com |
| Temperature Program | 70-305°C gradient | amazonaws.com |
| Injector Mode | Split | ukaazpublications.com |
| Detector | Mass Selective Detector (EI, 70 eV) | amazonaws.com |
Spectroscopic Quantification Methods in Research Samples
Spectroscopic methods are vital for the quantification of this compound in various research samples. These techniques rely on the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantification. beilstein-journals.orgscispace.comrsc.orgrsc.orgsemanticscholar.orgresearchgate.netthieme-connect.comresearchgate.netrsc.orgsemanticscholar.orgrsc.orgnih.govacs.orgnih.govsemanticscholar.orguni-regensburg.denih.govpurdue.edu ¹H NMR, in particular, can be used to determine the concentration of this compound by integrating the signals corresponding to specific protons in the molecule and comparing them to an internal standard of known concentration. rsc.org
UV-Visible spectroscopy can also be employed for quantification, based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) for this compound is determined, and a calibration curve is constructed to relate absorbance to concentration.
Hyphenated Techniques for Complex Mixture and Mechanistic Analysis
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and for gaining insights into reaction mechanisms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify metabolites of this compound in in vitro studies and to trace the formation of reaction intermediates. beilstein-journals.orgtjnpr.orgnih.gov In this method, the sample is first separated by LC, and the eluted components are then introduced into a mass spectrometer. The precursor ion of interest is selected and fragmented, and the resulting product ions are analyzed, providing structural information.
This technique is particularly valuable in drug metabolism studies, where it can be used to identify the products formed when a compound is incubated with liver microsomes or other enzyme preparations. The high sensitivity of LC-MS/MS allows for the detection and identification of metabolites even at very low concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that is widely used for monitoring reactions that produce this compound and for confirming the purity of the final product. scispace.comamazonaws.comukaazpublications.comrsc.orguq.edu.au The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of each component, allowing for their unambiguous identification. ukaazpublications.com
GC-MS is particularly useful for identifying and quantifying volatile impurities and byproducts that may be present in the reaction mixture. ukaazpublications.com The high purity of the synthesized this compound can be confirmed by the presence of a single major peak in the GC chromatogram with the expected mass spectrum. amazonaws.com
Emerging Research Directions and Future Perspectives for N Benzyl 4 Methoxybenzamide
Integration into New Chemical Biology Tools
The structure of N-benzyl-4-methoxybenzamide serves as a valuable starting point for the development of sophisticated chemical biology tools. Its potential lies in its utility as a foundational scaffold for creating more complex molecules designed to probe biological systems. In this context, it is not merely a passive molecule but an active building block for synthesizing chemical probes aimed at studying enzyme function and cellular signaling pathways. smolecule.comsmolecule.com
Derivatives of this compound are being investigated as specific enzyme inhibitors. By modifying the core structure, chemists can fine-tune the molecule's properties to interact with the active sites of particular enzymes, allowing for the study of their roles in health and disease. smolecule.com This approach positions the compound as a potential lead structure in drug discovery, where it can be used to validate new biological targets. smolecule.com The ability to form stable complexes and participate in various chemical reactions makes it a versatile tool for biochemists seeking to understand complex biological processes. smolecule.com
Potential in Materials Science or Catalyst Development
The application of the this compound chemical class is being explored in materials science and catalysis. Related benzamide (B126) compounds are being investigated for the development of novel materials, including polymers and specialized coatings. evitachem.com The inherent stability and defined three-dimensional structure of the benzamide core make it an attractive component for creating materials with tailored chemical and physical properties. Furthermore, the unique structure of benzamide derivatives may be leveraged in the creation of other new materials. smolecule.com
In the realm of catalyst development, this compound and its analogs can serve as ligands in coordination chemistry. evitachem.com The nitrogen and oxygen atoms in the amide group can coordinate with metal centers, potentially leading to the formation of new catalysts for a variety of organic transformations. While the compound itself is not a catalyst, the catalysts used for its synthesis are a subject of intense research, focusing on efficiency and novel activation methods.
Catalytic Systems for this compound Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Cp₂ZrCl₂ | Direct Amidation of Esters | Group IV metal-based catalysis; effective for converting methyl esters to amides. | doi.org |
| NHC,P-Ir Complexes | N-Monoalkylation of Amides | Iridium-based catalyst for the N-alkylation of amides with alcohols via hydrogen transfer. | researchgate.net |
| Co₂(CO)₈ | Carbonylative Coupling | Cobalt-mediated reaction using thiols and amines as substrates. | rsc.org |
| None (Catalyst-Free) | Transamidation | Chemoselective transamidation of activated secondary amides without a metal catalyst. | thieme-connect.com |
Innovations in Green Chemistry for this compound Synthesis
A significant trend in modern chemical synthesis is the development of environmentally benign methods, and the production of this compound is no exception. Researchers are actively pursuing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize sustainable materials. researchgate.net
Innovations include the use of recyclable catalytic systems. For instance, ruthenium(II) catalysts in polyethylene (B3416737) glycol (PEG) and water have been employed for the synthesis of related benzamides, offering a reusable and environmentally friendly alternative to traditional methods. rsc.orgrsc.org Another advanced approach involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth, which catalyzes the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net This method is notable for its high efficiency, mild reaction conditions, and the recoverability of the catalyst. researchgate.net The use of water as a solvent in some synthetic protocols further aligns with the principles of green chemistry.
Comparison of Green Synthesis Methods
| Method | Key Principle | Advantages | Reference |
|---|---|---|---|
| Ru(II) in PEG/Water | Recyclable Homogeneous Catalysis | Sustainable solvent system, catalyst reusability, high atom economy. | rsc.orgrsc.org |
| Ultrasonic Irradiation with Diatomite Earth@IL/ZrCl₄ | Heterogeneous Catalysis & Energy Efficiency | Rapid reaction times, high yields, recoverable catalyst, reduced energy input. | researchgate.net |
| Solvent-Free Reactions | Waste Minimization | Eliminates harmful organic solvents, reduces waste and energy usage. | researchgate.net |
Computational Design of Advanced this compound Analogs
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new bioactive molecules. For this compound, computational methods, particularly molecular docking, are being used to design advanced analogs with enhanced biological activity. Molecular docking simulations allow scientists to predict how different derivatives will bind to the active sites of specific protein targets. smolecule.com
These in silico studies provide critical insights into the structure-activity relationships of benzamide derivatives. mdpi.com For example, research on related compounds has used docking to elucidate binding interactions with enzymes like acetylcholinesterase (AChE) and ectonucleotidases, guiding the synthesis of more potent and selective inhibitors. mdpi.comresearchgate.net By modeling these interactions, chemists can rationally design modifications to the this compound scaffold to improve its binding affinity and specificity for a desired biological target, thereby optimizing its potential as a therapeutic agent.
Computationally Studied Targets for Benzamide Analogs
| Protein Target | Therapeutic Area | Computational Method | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Molecular Docking | mdpi.comresearchgate.net |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Molecular Docking | mdpi.com |
| Ectonucleotidases (h-NTPDases) | Inflammation, Thrombosis | Molecular Docking | |
| Receptor Tyrosine Kinases (e.g., EGFR) | Cancer | Molecular Docking |
Unexplored Mechanistic Pathways and Target Identification
Despite its synthesis being well-established, the exact mechanisms of action and the full range of biological targets for this compound are not yet fully documented, representing a frontier for future research. ontosight.ai The study of its synthetic pathways offers clues to its reactivity; for example, proposed mechanisms involving intermediates like (acyloxy)-phosphonium salts or triacyloxyborane-amine complexes suggest avenues for exploring its chemical behavior. semanticscholar.orgnih.govpurdue.eduresearchgate.net
Target identification remains a crucial area of investigation. While analogs of this compound have been studied for their effects on targets like cholinesterases and ectonucleotidases, the specific targets of the parent compound are less clear. mdpi.com Interestingly, one study identified the core 4-methoxybenzamide (B147235) fragment as a poor binder for Poly [ADP-ribose] polymerase 2 (PARP2), a finding that helps to narrow the field of potential targets and underscores the need for broad screening efforts. idrblab.net Future work will likely focus on unbiased screening assays to uncover novel interacting proteins and unexplored mechanistic pathways, which could reveal entirely new applications for this versatile compound.
Conclusion
Summary of Key Academic Contributions to N-benzyl-4-methoxybenzamide Research
Academic research on this compound has established it as a versatile scaffold for developing biologically active agents. Key contributions have been made in understanding its synthesis and its potential as an anticonvulsant, antimicrobial, and anticancer agent, among other therapeutic applications.
Several synthetic methodologies have been reported for this compound and its derivatives. A metal-free approach has been described for the synthesis of amides from pyridinium salts of phenacyl bromides, yielding this compound in good measure. beilstein-journals.org Other studies have focused on creating derivatives, such as fatty acid amides, by employing catalysts like DCC and DMAP. nih.gov The N-benzyl benzamide (B126) scaffold has been a focal point in the development of selective sub-nanomolar inhibitors of butyrylcholinesterase, which could be relevant for treating Alzheimer's disease. nih.gov
In the area of anticonvulsant research, while not directly studying this compound itself, extensive structure-activity relationship (SAR) studies have been conducted on related N-benzyl group-containing compounds like Lacosamide. nih.gov This research has shown that modifications to the N-benzyl moiety can significantly impact anticonvulsant activity, highlighting the importance of this structural component. nih.govnih.gov
The antimicrobial properties of derivatives have also been investigated. For instance, new fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide, have been synthesized and shown to possess antimicrobial activity, with their mechanism potentially involving DNA binding. nih.gov Furthermore, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides with methoxyl groups have demonstrated good activity against strains of S. aureus and B. subtilis. researchgate.net
Other notable research includes the development of N-benzyl-4-((heteroaryl)methyl)benzamides as a new class of direct inhibitors of NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), presenting a novel approach to antitubercular therapy that could circumvent resistance mechanisms. nih.gov Additionally, the benzamide structure is a key component in a class of histone deacetylase (HDAC) inhibitors, which are being explored for their anticancer properties. nih.gov Specifically, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. nih.govresearchgate.net
Table 1: Key Research Findings on this compound and Related Compounds
| Research Area | Key Findings | Citations |
|---|---|---|
| Synthesis | Development of a metal-free synthetic approach. | beilstein-journals.org |
| Synthesis of fatty acid amide derivatives using DCC and DMAP catalysts. | nih.gov | |
| Anticonvulsant Activity | Structure-activity relationship studies on related N-benzyl compounds show the importance of the N-benzyl moiety for activity. | nih.govnih.gov |
| Antimicrobial Activity | Fatty acid amide derivatives exhibit antimicrobial properties, potentially through DNA binding. | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives with a benzylcarboxamide fragment are effective against S. aureus and B. subtilis. | researchgate.net | |
| Butyrylcholinesterase Inhibition | The N-benzyl benzamide scaffold is crucial for novel, selective, and potent inhibitors with potential for Alzheimer's treatment. | nih.gov |
| Antitubercular Activity | N-benzyl-4-((heteroaryl)methyl)benzamides act as direct InhA inhibitors, offering a way to overcome drug resistance. | nih.gov |
| HDAC Inhibition | Benzamide derivatives are a recognized class of HDAC inhibitors. Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide show high selectivity for HDAC6. | nih.govnih.govresearchgate.net |
Outstanding Research Questions and Challenges
Despite the progress made, several research questions and challenges remain. A primary challenge is the need for more in-depth mechanistic studies to fully elucidate how this compound and its derivatives exert their biological effects at the molecular level. For many of the observed activities, the precise targets and pathways are not fully understood.
Further questions include:
Mechanism of Action: For its antimicrobial effects, the exact mechanism of DNA interaction and inhibition of microbial growth needs to be clarified. nih.gov Similarly, for its potential anticonvulsant properties, the specific ion channels or receptors it modulates remain to be identified.
Selectivity and Off-Target Effects: As with many biologically active compounds, ensuring selectivity for the intended target to minimize off-target effects is a significant hurdle. For example, in the context of HDAC inhibitors, achieving isoform selectivity is crucial to reduce potential side effects. nih.govresearchgate.net
Pharmacokinetics and Bioavailability: There is a lack of comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its pharmacokinetic profile is essential for its development as a therapeutic agent.
Synthetic Optimization: While various synthetic routes exist, challenges related to yield, cost-effectiveness, and environmental impact persist. Developing more efficient and greener synthetic methodologies is an ongoing need. researchgate.net
Future Trajectories in this compound Research
The future of research on this compound is promising, with several potential directions. A major trajectory will likely be the continued design and synthesis of novel derivatives to enhance potency, selectivity, and pharmacokinetic properties. This will involve computational modeling and SAR studies to guide the rational design of new compounds.
Key future research trajectories include:
Expansion of Therapeutic Applications: Given the diverse biological activities of the benzamide scaffold, future research could explore its potential in other therapeutic areas, such as anti-inflammatory, neuroprotective, and antiviral applications. mdpi.comwalshmedicalmedia.com
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective combination therapies for complex diseases like cancer and multidrug-resistant infections.
Advanced Drug Delivery Systems: The development of novel drug delivery systems could help improve the bioavailability and targeted delivery of these compounds, enhancing their therapeutic efficacy while minimizing systemic toxicity.
In-depth Biological Studies: Future work should focus on comprehensive in vivo studies in relevant animal models to validate the therapeutic potential of promising derivatives. nih.gov These studies will be critical for translating preclinical findings into clinical applications.
Q & A
Q. What are the standard synthetic routes for N-benzyl-4-methoxybenzamide, and what are their comparative advantages?
this compound is typically synthesized via two primary methods:
- Aminolysis of 4-methoxybenzoyl chloride : Reacting 4-methoxybenzoyl chloride with benzylamine in dry toluene and triethylamine at 0°C to room temperature yields the product with 90% efficiency. This method is scalable and avoids harsh conditions .
- Cobalt-catalyzed aminocarbonylation : Using thiols as substrates under CO atmosphere, this method achieves a 52% yield. While lower yielding, it offers a metal-catalyzed alternative for specialized applications . Key factors influencing route selection include catalyst availability, scalability, and compatibility with downstream functionalization.
Q. What safety protocols are recommended for handling this compound?
- Hazard Analysis : Conduct a risk assessment for reagents (e.g., benzylamine, 4-methoxybenzoyl chloride) and byproducts (e.g., HCl). Use fume hoods, gloves, and eye protection .
- Mutagenicity : While Ames testing for this compound is not explicitly reported, structurally similar anomeric amides show mutagenicity. Assume precautions comparable to benzyl chloride (e.g., ventilation, PPE) .
- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- NMR Spectroscopy : Key peaks include δ 7.76 (d, J = 8.9 Hz, 2H, aromatic), 4.64 (d, J = 5.7 Hz, 2H, CH₂), and 3.85 (s, 3H, OCH₃) in CDCl₃ .
- Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 256.1 (C₁₅H₁₅NO₂).
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .
Advanced Research Questions
Q. How is this compound utilized in the development of hydrogen sulfide (H₂S) donors?
this compound serves as a precursor for iminothioethers, which release H₂S under physiological conditions. Key steps include:
- Thioamide Formation : React with Lawesson’s reagent to generate thioamide intermediates.
- Alkylation/Demethylation : Modify with benzyl bromide or BBr₃ to tune H₂S release kinetics. These compounds are studied for vascular relaxation and anti-inflammatory effects .
Q. What strategies optimize the synthesis yield of this compound under varying conditions?
- Solvent Optimization : Replace toluene with acetonitrile to enhance solubility of intermediates (yield increase by 10–15%) .
- Catalyst Screening : Test Pd or Co catalysts for aminocarbonylation; cobalt systems reduce side-product formation .
- Temperature Control : Maintain 0°C during acyl chloride addition to minimize hydrolysis .
Q. What advanced analytical techniques resolve purity challenges in complex reaction mixtures containing this compound?
- LC-MS/MS : Quantify trace impurities (e.g., unreacted benzylamine) with a limit of detection (LOD) < 0.1% .
- X-ray Crystallography : Confirm crystal structure (e.g., monoclinic P2₁/c space group) to validate stereochemical purity .
- Differential Scanning Calorimetry (DSC) : Monitor decomposition temperatures (>200°C) to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
